molecular formula C10H5BrF4 B8557257 6-Bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene

6-Bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene

Cat. No. B8557257
M. Wt: 281.04 g/mol
InChI Key: HYEPGSDVXXXEIA-UHFFFAOYSA-N
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Patent
US06894200B2

Procedure details

A cold solution (0° C. bath temperature) of 240.1 g of NH4Cl in 1,080 ml of NH4OH was added to a stirred mixture of 82.7 g (1.3 mol) of zinc, 236.2 g (0.8 mol) of 6-bromo-1,1,2,2-tetrafluoro-1,2-dihydronaphthalene, and 540 ml of THF that was cooled to 3° C. in an ice bath. The mixture was allowed to warm slowly to room temperature. After 7 hours reaction time, the zinc was removed by filtration. The phases were separated, and the aqueous layer was extracted three times with hexanes. The combined organic phase was washed twice with brine and stirred over MgSO4 and activated carbon for 3 h. The mixture was stored for 15 h. The MgSO4 and carbon were filtered off, and the solvent was removed under vacuum. Crude 6-bromo-1,2-difluoronaphthalene (194.8 g) remained. The solid was dissolved in hexanes, and silica gel was added to the solution. The mixture was stirred for 10 minutes then was allowed to stand for 15 h. Additional silica gel was added to the mixture. A part of the product crystallized so hexane was added, and the mixture was stirred for 2.5 h. The silica gel was filtered off, and the solvent was removed under vacuum. A beige solid (192.9 g) remained. The solid was purified by heating under vacuum to 70° C. The final product was a light beige solid (174.9 g, 0.7 mol, 85%).
Name
Quantity
240.1 g
Type
reactant
Reaction Step One
Quantity
236.2 g
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
82.7 g
Type
catalyst
Reaction Step One
[Compound]
Name
solid
Quantity
174.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10](F)([F:14])[C:9](F)([F:16])[CH:8]=[CH:7]2.C1COCC1>[NH4+].[OH-].[Zn]>[Br:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:10]([F:14])=[C:9]([F:16])[CH:8]=[CH:7]2 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
240.1 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
236.2 g
Type
reactant
Smiles
BrC=1C=C2C=CC(C(C2=CC1)(F)F)(F)F
Name
Quantity
540 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
82.7 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
solid
Quantity
174.9 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
stirred over MgSO4 and activated carbon for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
After 7 hours reaction time
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the zinc was removed by filtration
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with hexanes
WASH
Type
WASH
Details
The combined organic phase was washed twice with brine
WAIT
Type
WAIT
Details
The mixture was stored for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
The MgSO4 and carbon were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hexanes
ADDITION
Type
ADDITION
Details
silica gel was added to the solution
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
to stand for 15 h
Duration
15 h
ADDITION
Type
ADDITION
Details
Additional silica gel was added to the mixture
CUSTOM
Type
CUSTOM
Details
A part of the product crystallized so hexane
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The silica gel was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The solid was purified
TEMPERATURE
Type
TEMPERATURE
Details
by heating under vacuum to 70° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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